molecular formula C29H55O9- B12829436 3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate

3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate

Cat. No.: B12829436
M. Wt: 547.7 g/mol
InChI Key: WUCVFOHNWPEQJG-UHFFFAOYSA-M
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Description

3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate is a complex organic compound characterized by its long chain of ethoxy groups and an undec-10-enoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbutanoic acid and undec-10-en-1-ol.

    Esterification: The carboxylic acid group of 3,3-dimethylbutanoic acid is esterified with undec-10-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid.

    Ethoxylation: The ester product is then subjected to ethoxylation, where ethylene oxide is added to the hydroxyl group of the ester. This step is repeated multiple times to achieve the desired number of ethoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate esterification, while ethoxylation is typically carried out using specialized equipment to handle ethylene oxide safely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the undec-10-enoxy group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate largely depends on its application. In drug delivery, for example, the compound can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The ethoxy groups provide flexibility and hydrophilicity, while the undec-10-enoxy group can interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-butanoate: Lacks the long ethoxy chain, making it less versatile in applications requiring hydrophilicity.

    Undec-10-en-1-ol: Contains the undec-10-enoxy group but lacks the ester and ethoxy functionalities.

    Polyethylene glycol (PEG) derivatives: Similar in having ethoxy groups but differ in the core structure and functional groups.

Uniqueness

3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate is unique due to its combination of a hydrophobic undec-10-enoxy group and multiple hydrophilic ethoxy groups, providing a balance of properties that can be tailored for specific applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C29H55O9-

Molecular Weight

547.7 g/mol

IUPAC Name

3,3-dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate

InChI

InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26-38-27(28(30)31)29(2,3)4/h5,27H,1,6-26H2,2-4H3,(H,30,31)/p-1

InChI Key

WUCVFOHNWPEQJG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(C(=O)[O-])OCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C

Origin of Product

United States

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